![molecular formula C13H13FN2O2 B2400897 8-Fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one CAS No. 2188733-73-3](/img/structure/B2400897.png)
8-Fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one
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Overview
Description
8-Fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one, also known as Ro15-4513, is a benzodiazepine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a unique mechanism of action that distinguishes it from other benzodiazepines, making it a promising candidate for further research.
Mechanism of Action
8-Fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one binds to a specific site on the GABA-A receptor, known as the benzodiazepine site, and modulates the function of the receptor by increasing the affinity of GABA for the receptor. This results in an increase in the frequency of chloride ion channel opening, leading to a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.
Biochemical and Physiological Effects
8-Fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one has been shown to have anxiolytic and sedative effects in animal models, as well as anticonvulsant properties. Additionally, 8-Fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one has been shown to selectively bind to the benzodiazepine site in the presence of other benzodiazepines, making it a potential tool for studying the role of the benzodiazepine site in the effects of other benzodiazepines.
Advantages and Limitations for Lab Experiments
The unique mechanism of action of 8-Fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one makes it a promising candidate for further research on the benzodiazepine site and the effects of other benzodiazepines. However, like other benzodiazepines, 8-Fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one has limitations in terms of its potential for addiction and tolerance, which must be taken into account when studying its effects.
Future Directions
Future research on 8-Fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one could focus on its potential therapeutic applications, including its anxiolytic, sedative, and anticonvulsant properties. Additionally, further research on the unique mechanism of action of 8-Fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one could lead to a better understanding of the role of the benzodiazepine site in the effects of other benzodiazepines. Finally, research could focus on the development of new compounds that selectively bind to the benzodiazepine site, with the aim of developing more effective and safer treatments for anxiety and other disorders.
Synthesis Methods
8-Fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one can be synthesized using a multistep process that involves the reaction of 3-methyl-4-nitrobenzoic acid with ethyl acetoacetate, followed by reduction and cyclization. The resulting product is then treated with fluorine gas to obtain the final compound.
Scientific Research Applications
8-Fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one has been studied for its potential to selectively bind to a specific site on the GABA-A receptor, known as the benzodiazepine site. This binding results in the inhibition of GABA-A receptor function, leading to a decrease in neuronal excitability and anxiolytic effects. Furthermore, 8-Fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one has been shown to have a unique mechanism of action that allows it to selectively bind to the benzodiazepine site in the presence of other benzodiazepines, making it a potential tool for studying the role of the benzodiazepine site in the effects of other benzodiazepines.
properties
IUPAC Name |
8-fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-3-12(17)16-7-8(2)15-13(18)10-5-4-9(14)6-11(10)16/h3-6,8H,1,7H2,2H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAARSYDSQXKAKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(C=CC(=C2)F)C(=O)N1)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one |
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